3-(4-morpholinyl)-2H-oxadiazol-2-ium-5-amine chloride
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Overview
Description
3-(4-Morpholinyl)-2H-oxadiazol-2-ium-5-amine chloride is a chemical compound that features a morpholine ring attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-morpholinyl)-2H-oxadiazol-2-ium-5-amine chloride typically involves the reaction of morpholine with oxadiazole derivatives under specific conditions. One common method involves the cyclization of appropriate precursors in the presence of dehydrating agents or catalysts. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Morpholinyl)-2H-oxadiazol-2-ium-5-amine chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with higher oxidation states, while reduction may produce amine derivatives .
Scientific Research Applications
3-(4-Morpholinyl)-2H-oxadiazol-2-ium-5-amine chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-morpholinyl)-2H-oxadiazol-2-ium-5-amine chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A related compound with a similar structure but different functional groups.
Oxadiazole Derivatives: Compounds with the oxadiazole ring but different substituents.
Piperidone Derivatives: Compounds with a similar ring structure but different chemical properties.
Uniqueness
3-(4-Morpholinyl)-2H-oxadiazol-2-ium-5-amine chloride is unique due to its combination of the morpholine and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-morpholin-4-yl-2H-oxadiazol-2-ium-5-amine;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2.ClH/c7-6-5-10(8-12-6)9-1-3-11-4-2-9;/h5,8H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHKJYRNSALWGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C=C(O[NH2+]2)N.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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